6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high purity products. Another method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP, sodium borohydride, and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridines.
Scientific Research Applications
6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to induce apoptosis and paraptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Another member of the imidazo[1,2-a]pyridine family with similar biological activities.
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: A compound with a similar structure but different functional groups.
Uniqueness
6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclohexyl group enhances its potential as a pharmacophore and its versatility in chemical synthesis.
Properties
Molecular Formula |
C18H19ClN4 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-chloro-N-cyclohexyl-2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H19ClN4/c19-14-8-9-16-22-17(13-5-4-10-20-11-13)18(23(16)12-14)21-15-6-2-1-3-7-15/h4-5,8-12,15,21H,1-3,6-7H2 |
InChI Key |
YCNNEGSWFXUJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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